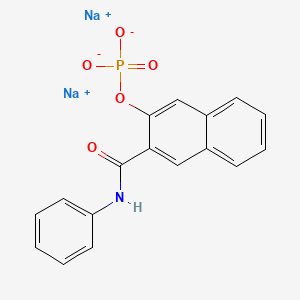

Naphthol AS phosphate disodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;[3-(phenylcarbamoyl)naphthalen-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14NO5P.2Na/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22;;/h1-11H,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGJTCWWLWOMQM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12NNa2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2071994 | |

| Record name | 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69815-54-9 | |

| Record name | 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069815549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Naphthol AS Phosphate Disodium Salt for Researchers and Drug Development Professionals

Introduction

Naphthol AS phosphate (B84403) disodium (B8443419) salt is a versatile chromogenic and fluorogenic substrate widely employed in biochemical and histochemical applications. Its primary utility lies in the detection and quantification of phosphatase activity, particularly acid and alkaline phosphatases. This guide provides a comprehensive overview of its chemical properties, mechanism of action, experimental protocols, and safety considerations to support its effective use in research and drug development.

Core Chemical and Physical Properties

Naphthol AS phosphate disodium salt is a water-soluble compound that serves as a substrate for phosphatases. Upon enzymatic cleavage of the phosphate group, it yields an insoluble naphthol derivative. This intermediate can then be coupled with a diazonium salt to produce a colored or fluorescent precipitate, enabling the visualization and measurement of enzyme activity.

| Property | Value |

| CAS Number | 69815-54-9 |

| Molecular Formula | C₁₇H₁₂NNa₂O₅P |

| Molecular Weight | 387.23 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water (50 mg/mL) |

| Storage Temperature | -20°C |

| Excitation Maximum (of Azo Dye) | Approximately 500-540 nm (product with Fast Red TR)[1] |

| Emission Maximum (of Azo Dye) | Approximately 560 nm (product with Fast Red TR)[1] |

| Absorption Maximum (of Azo Dye) | Approximately 505 nm (product with Fast Red TR)[1] |

Mechanism of Action: A Two-Step Detection Principle

The detection of phosphatase activity using this compound is a two-step process involving an enzymatic reaction followed by a chemical coupling reaction.

-

Enzymatic Hydrolysis: In the presence of a phosphatase enzyme (e.g., alkaline phosphatase), the phosphate group is hydrolyzed from the Naphthol AS phosphate substrate. This reaction releases an insoluble naphthol derivative, Naphthol AS.

-

Azo Coupling Reaction: The liberated Naphthol AS then reacts with a diazonium salt (e.g., Fast Blue BB or Fast Red TR) present in the reaction mixture. This coupling reaction forms a highly colored and often fluorescent azo dye precipitate at the site of enzyme activity. The intensity of the color or fluorescence is directly proportional to the amount of phosphatase activity.

Signaling Pathway: Enzymatic Cleavage and Azo Dye Formation

The following diagram illustrates the sequential enzymatic and chemical reactions involved in the detection of phosphatase activity using Naphthol AS phosphate and a diazonium salt.

Caption: Enzymatic hydrolysis of Naphthol AS phosphate and subsequent azo coupling.

Experimental Protocols

The following is a detailed protocol for a qualitative histochemical alkaline phosphatase assay using this compound. This protocol is adaptable for various sample types, including tissue sections and cell smears.

Alkaline Phosphatase Histochemical Staining Protocol

Materials:

-

Naphthol AS-MX Phosphate Alkaline Solution (e.g., 0.25% w/v in an alkaline buffer, pH 8.6)

-

Diazonium salt (e.g., Fast Blue RR Salt or Fast Violet B Salt)

-

Citrate (B86180) Concentrated Solution

-

Mayer's Hematoxylin (B73222) Solution (for counterstaining)

-

Deionized water

-

Aqueous mounting medium

-

Microscope slides with fixed tissue sections or cell smears

-

Coplin jars or staining dishes

-

Microscope

Procedure:

-

Fixation: Gently fix blood or bone marrow films on slides. For tissue sections, use an appropriate fixation method (e.g., cold acetone (B3395972) or formalin).

-

Reagent Preparation:

-

Prepare a working citrate solution by diluting the concentrated solution with deionized water according to the manufacturer's instructions.

-

Prepare the diazonium salt solution by dissolving the contents of one capsule in deionized water. A magnetic stirrer can be used to aid dissolution.

-

Prepare the final alkaline-dye mixture by adding 2 mL of Naphthol AS-MX Phosphate Alkaline Solution to the freshly prepared diazonium salt solution and mix well.

-

-

Incubation:

-

Immerse the fixed slides in the freshly prepared alkaline-dye mixture.

-

Incubate at 18–26°C for 30 minutes. Protect the slides from direct light during incubation.

-

-

Washing:

-

After incubation, remove the slides and rinse them thoroughly with deionized water for 2 minutes. Do not allow the slides to dry.

-

-

Counterstaining (Optional):

-

Place the slides in Mayer's Hematoxylin Solution for 10 minutes to stain the cell nuclei.

-

"Blue" the hematoxylin by rinsing the slides in a gentle stream of tap water or a dedicated bluing solution for 2 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate the slides through a graded series of alcohols if a resinous mounting medium is to be used. For aqueous mounting, slides can be directly coverslipped after the final rinse.

-

Mount the coverslip using an aqueous mounting medium.

-

-

Microscopic Examination:

-

Examine the slides under a light microscope. Sites of alkaline phosphatase activity will appear as colored granules (blue or red, depending on the diazonium salt used).

-

Experimental Workflow

The following diagram outlines the key steps in the histochemical staining of alkaline phosphatase using Naphthol AS phosphate.

References

Naphthol AS Phosphate Disodium Salt: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Naphthol AS phosphate (B84403) disodium (B8443419) salt is a widely utilized histochemical substrate for the detection of acid and alkaline phosphatase activity. Its utility in various biochemical assays hinges on its solubility and stability in aqueous and organic media. This technical guide provides an in-depth analysis of these critical parameters, offering quantitative data, detailed experimental protocols, and a foundational understanding of its chemical behavior.

Core Properties

| Property | Value | Source |

| Chemical Name | Disodium;[3-(phenylcarbamoyl)naphthalen-2-yl] phosphate | N/A |

| CAS Number | 69815-54-9 | N/A |

| Molecular Formula | C₁₇H₁₂NNa₂O₅P | N/A |

| Molecular Weight | 387.23 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

Solubility Profile

Naphthol AS phosphate disodium salt exhibits good solubility in aqueous solutions, a key characteristic for its use in biological assays. The solubility in various solvents is summarized below. It is important to note that while data for water is specific to the title compound, data for organic solvents and buffered solutions are based on closely related Naphthol AS derivatives and should be considered indicative.

Table 1: Solubility of this compound and Related Compounds

| Solvent | Compound | Solubility |

| Water | This compound | 50 mg/mL |

| Water | Naphthol AS-MX phosphate disodium salt | 100 mg/mL |

| Water | Naphthol AS-BI phosphate disodium salt hydrate | 50 mg/mL |

| Ethanol | Naphthol AS-BI phosphate | ~2 mg/mL |

| DMSO (Dimethyl Sulfoxide) | Naphthol AS-BI phosphate | ~20 mg/mL |

| DMF (Dimethylformamide) | Naphthol AS-BI phosphate | ~20 mg/mL |

| DMSO:PBS (pH 7.2) (1:3) | Naphthol AS-BI phosphate | ~0.25 mg/mL |

Data for compounds other than this compound are provided for comparative purposes and to guide solvent selection.

Due to the hygroscopic nature of this compound, it is recommended to store it under an inert gas. For applications requiring solubilization in aqueous buffers where solubility may be limited, a common practice for related compounds is to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice.

Stability Profile

The stability of this compound is critical for ensuring the reliability and reproducibility of experimental results.

Storage and Handling:

-

Long-term Storage: The compound is stable for at least two years when stored at -20°C.

-

Hygroscopicity: It is very hygroscopic and should be handled in a dry environment and stored under an inert gas to prevent moisture absorption.

Chemical Stability: Detailed stability studies on this compound are not readily available in the public domain. However, forced degradation studies on a closely related compound, Naphthol AS-E phosphate (NASEP), provide significant insights into its likely stability profile.

Table 2: Inferred Stability of this compound Based on Naphthol AS-E Phosphate Studies

| Condition | Stability | Notes |

| Aqueous Solution (8°C) | Stable for at least 48 hours. | Refrigerated storage of stock solutions is recommended. |

| Acidic (pH < 7) | Stable at 40°C for 48 hours. Degrades at 80°C. | The primary degradation pathway is likely acid-catalyzed hydrolysis of the phosphate ester, which is accelerated at higher temperatures. |

| Alkaline (pH > 7) | Unstable. | Base-catalyzed hydrolysis of the phosphate ester is expected to be a significant degradation pathway. |

| Oxidizing Conditions | Unstable. | Susceptible to degradation in the presence of strong oxidizing agents. |

The principal degradation mechanism for Naphthol AS phosphate is the hydrolysis of the phosphate ester bond, yielding Naphthol AS and inorganic phosphate. This is the same reaction that is catalyzed by phosphatases in biochemical assays.

Caption: Potential Degradation Pathway of Naphthol AS Phosphate.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Equilibrium Method)

This protocol outlines a standard procedure to determine the solubility of this compound in an aqueous solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., deionized water, phosphate-buffered saline) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a 0.22 µm filter.

-

-

Concentration Analysis:

-

Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standards of known concentrations to determine the concentration of the unknown sample.

-

-

Calculation:

-

The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL).

-

Caption: Workflow for Determining Aqueous Solubility.

Protocol 2: Stability Indicating HPLC Method and Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under various stress conditions. It is adapted from methodologies used for similar compounds.

1. HPLC Method Development:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in water) and an organic solvent (e.g., Acetonitrile with 0.1% Trifluoroacetic Acid).

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to ensure the method can separate the intact drug from its degradation products.

2. Forced Degradation (Stress Testing):

-

Acid Hydrolysis: Incubate a solution of the compound in an acidic medium (e.g., 0.1 N HCl) at elevated temperatures (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Incubate a solution of the compound in a basic medium (e.g., 0.1 N NaOH) at room and/or elevated temperatures.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3-30% H₂O₂).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose a solution of the compound to UV and visible light, as per ICH Q1B guidelines. A control sample should be protected from light.

3. Analysis:

-

At specified time points, analyze the stressed samples by the validated stability-indicating HPLC method.

-

Determine the percentage of the remaining intact this compound and quantify the formation of any degradation products.

Caption: Forced Degradation Study Workflow.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound, crucial for its effective use in research and development. While the compound demonstrates excellent aqueous solubility, its stability is influenced by pH, temperature, and oxidative stress. The provided protocols offer a robust framework for researchers to conduct their own detailed assessments tailored to their specific experimental conditions. Careful consideration of these factors will ensure the accuracy and reliability of data generated using this important biochemical reagent.

An In-depth Technical Guide to the Principle of Naphthol AS Phosphate Enzymatic Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of the Naphthol AS phosphate (B84403) enzymatic reaction. This well-established histochemical and biochemical method is a cornerstone for the detection and localization of phosphatase activity, particularly acid and alkaline phosphatases, in a variety of biological samples. Its versatility and reliability make it an invaluable tool in fundamental research, clinical diagnostics, and drug development.

Core Principle of the Reaction

The Naphthol AS phosphate enzymatic reaction is a powerful method for the visualization and quantification of phosphatase activity. The fundamental principle lies in a two-step process:

-

Enzymatic Hydrolysis: Phosphatase enzymes present in the sample catalyze the hydrolysis of a Naphthol AS phosphate substrate. This reaction cleaves the phosphate group, liberating a largely insoluble naphthol derivative. A variety of Naphthol AS derivatives are available, each conferring slightly different properties to the final product.

-

Chromogenic/Fluorogenic Coupling: The liberated naphthol derivative immediately couples with a diazonium salt, which is also present in the reaction mixture. This coupling reaction forms a highly colored, insoluble azo dye precipitate at the site of enzyme activity.[1] Alternatively, the fluorescence of the liberated naphthol derivative can be measured for quantitative analysis.[1]

The localized, visible precipitate allows for the precise microscopic localization of enzyme activity within cells and tissues. The intensity of the color or fluorescence is proportional to the amount of enzyme activity, enabling semi-quantitative or quantitative assessments.

Key Components of the Reaction

-

Enzymes: The primary targets for this reaction are phosphatases, which are a class of enzymes that remove phosphate groups from various substrates. The most commonly assayed phosphatases using this method are:

-

Alkaline Phosphatase (ALP): Exhibits optimal activity at an alkaline pH.

-

Acid Phosphatase (ACP): Functions optimally in an acidic environment. Different isoforms of these enzymes can be targeted by using specific substrates and inhibitors.

-

-

Substrates: Naphthol AS phosphates are the key substrates. They consist of a naphthol moiety linked to a phosphate group. Several derivatives are commercially available, with Naphthol AS-BI, Naphthol AS-MX, and Naphthol AS-TR being among the most common.[1] The choice of substrate can influence the color and insolubility of the final azo dye precipitate.

-

Diazonium Salts: These are coupling agents that react with the liberated naphthol to form the final colored product. Common diazonium salts include Fast Red TR, Fast Blue BB, and Fast Red Violet LB.[1][2] The selection of the diazonium salt determines the color of the precipitate.

Quantitative Data

The following tables summarize key quantitative parameters related to the Naphthol AS phosphate enzymatic reaction.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| Intestinal Alkaline Phosphatase | Naphthol AS-BI phosphate | 0.81 +/- 0.43 mM | 3.99 +/- 1.217 (Absorbance Units) | Rat Jejunum (Apical) | [3] |

| Intestinal Alkaline Phosphatase | Naphthol AS-BI phosphate | 0.82 +/- 0.261 mM | 3.26 +/- 0.719 (Absorbance Units) | Rat Jejunum (Basal) | [3] |

| Alkaline Phosphatase | 1-Naphthyl phosphate | 345.9 µM | 1.16 (relative units) | Not Specified | [4] |

| Human Prostatic Acid Phosphatase | 1-Naphthyl phosphate | Not specified | Not specified | Human Prostate | [5] |

Table 2: Comparison of Common Naphthol AS Phosphate Derivatives

| Derivative | Target Enzymes | Detection Method | Key Features and Applications | Reference |

| Naphthol AS-BI phosphate | Acid and Alkaline Phosphatase | Colorimetric, Fluorogenic | Often used for localizing acid phosphatase in lysosomes and the Golgi apparatus. Also a substrate for tartrate-resistant acid phosphatase (TRAP) isoform 5b.[1][6] | [1] |

| Naphthol AS-MX phosphate | Alkaline Phosphatase | Colorimetric | Commonly used for demonstrating alkaline phosphatase activity, for instance, in studies of osteogenic differentiation.[1] Can be used in immunohistochemistry.[2] | [1] |

| Naphthol AS-TR phosphate | Phosphatases | Colorimetric | A useful substrate for the histochemical demonstration of acid phosphatase. | [7] |

Table 3: Spectral Properties of Reaction Products

| Naphthol Derivative | Diazonium Salt | Final Product (Azo Dye) | Absorption Maximum (λmax) | Reference |

| Naphthol AS-MX | Fast Red TR | N-FR | 510 nm | [8] |

| 1-Naphthol | - | 1-Naphthol | 320 nm (in aqueous solution) | [5] |

| 1-Naphthol | - | 1-Naphthol | λex=346 nm, λem=463 nm | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for key applications of the Naphthol AS phosphate reaction.

Histochemical Staining for Alkaline Phosphatase (Burstone's Method)

This protocol is adapted for frozen tissue sections.

Materials:

-

Naphthol AS-MX Phosphate

-

N,N-Dimethylformamide (DMF)

-

Tris-HCl buffer, pH 8.74

-

Fast Red Violet LB salt

-

Mayer's Hematoxylin (for counterstaining)

-

Aqueous mounting medium

Procedure:

-

Section Preparation: Cut fresh frozen sections and mount them on positively charged slides. Fix in ice-cold acetone (B3395972) for 5 minutes and allow to air dry.[9]

-

Substrate Solution Preparation:

-

Dissolve 5 mg of Naphthol AS-MX Phosphate in 0.25 ml of N,N-Dimethylformamide.[9]

-

Prepare the working substrate solution by mixing the Naphthol AS-MX phosphate/DMF solution with 25 ml of distilled water and 25 ml of Tris buffer (pH 8.74).[9]

-

Add 30 mg of Fast Red Violet LB salt, mix thoroughly, and filter. The solution should be clear and canary yellow.[9]

-

-

Incubation: Immerse the slides in the substrate working solution at 37°C for 30-60 minutes. Monitor for the development of an intense red color.[9]

-

Washing: Rinse the slides in distilled water (3 changes of 2 minutes each).[9]

-

Counterstaining (Optional): Counterstain with Mayer's Hematoxylin for 1-2 minutes.[9]

-

Mounting: Rinse in distilled water and mount with an aqueous mounting medium. Note: Avoid alcohol and xylene as they can dissolve the azo dye precipitate.[9]

Immunohistochemistry with Alkaline Phosphatase Detection

This protocol outlines the use of an alkaline phosphatase-conjugated secondary antibody for the detection of a primary antibody on paraffin-embedded tissue sections.

Materials:

-

Deparaffinization and rehydration reagents (xylene, ethanol (B145695) series)

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody

-

Alkaline phosphatase-conjugated secondary antibody

-

Naphthol AS-MX phosphate

-

Fast Red TR

-

Aqueous mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.

-

Blocking: Block non-specific binding sites with a blocking buffer for at least 1 hour.

-

Primary Antibody Incubation: Incubate with the primary antibody at the optimal dilution, typically overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with the alkaline phosphatase-conjugated secondary antibody for 30-60 minutes at room temperature.

-

Chromogen Preparation and Incubation: Prepare the Naphthol AS-MX phosphate/Fast Red TR solution according to the manufacturer's instructions. Incubate the sections with the chromogen solution until the desired color intensity is reached.

-

Counterstaining and Mounting: Counterstain with hematoxylin, wash, and mount with an aqueous mounting medium.[2]

Visualizations

The following diagrams illustrate the core concepts and workflows associated with the Naphthol AS phosphate enzymatic reaction.

Applications in Research and Drug Development

The Naphthol AS phosphate enzymatic reaction is a versatile tool with broad applications:

-

Histopathology and Diagnostics: It is widely used to identify and localize phosphatase-rich cells and tissues, aiding in the diagnosis of various diseases. For example, tartrate-resistant acid phosphatase (TRAP) staining is a key marker for osteoclasts and is used in bone pathology.[6]

-

Enzyme Kinetics: The reaction can be adapted for quantitative assays to determine enzyme kinetic parameters such as Km and Vmax, which is crucial for characterizing enzyme function and inhibition.[3][4]

-

Immunohistochemistry and Immunocytochemistry: As a detection system for enzyme-conjugated antibodies, it allows for the visualization of specific antigens in tissues and cells, providing valuable information on protein expression and localization.

-

Drug Discovery and Development:

-

Inhibitor Screening: The reaction can be used in high-throughput screening assays to identify and characterize inhibitors of phosphatases, which are important drug targets in various diseases.

-

Prodrug Activation: The principle of enzymatic cleavage of a phosphate group can be applied to the design of prodrugs that are activated by endogenous phosphatases at the target site.

-

Toxicity and Efficacy Studies: It can be used to assess the effects of drug candidates on cellular and tissue morphology and enzyme activity.

-

Conclusion

The Naphthol AS phosphate enzymatic reaction remains a fundamental and powerful technique in the life sciences. Its ability to provide precise spatial and quantitative information about phosphatase activity makes it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its core principles, the properties of its various components, and the nuances of its application is essential for leveraging its full potential in advancing scientific knowledge and therapeutic innovation.

References

- 1. Naphthol AS phosphate | Alkaline Phosphatase Substrate [benchchem.com]

- 2. docs.abcam.com [docs.abcam.com]

- 3. Kinetic characterization of unspecific alkaline phosphatase at different villus sites of rat jejunum. A quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Continuous assay for acid phosphatase using 1-naphthyl phosphate as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naphthol-ASBI phosphate as a preferred substrate for tartrate-resistant acid phosphatase isoform 5b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. researchgate.net [researchgate.net]

- 9. Burstone's Staining Protocol for Alkaline Phosphatase on Frozen Tissue Sections - IHC WORLD [ihcworld.com]

An In-depth Technical Guide to Naphthol AS Phosphate Disodium Salt for Phosphatase Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS phosphate (B84403) disodium (B8443419) salt and its derivatives are widely utilized chromogenic and fluorogenic substrates for the detection of phosphatase activity. These compounds are pivotal in various biochemical and histochemical applications, including enzyme-linked immunosorbent assays (ELISA), Western blotting, and in situ hybridization, where alkaline phosphatase (ALP) or acid phosphatase (ACP) serve as reporter enzymes. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for using Naphthol AS phosphate in phosphatase detection.

The fundamental principle of this detection method lies in the enzymatic hydrolysis of the phosphate group from the Naphthol AS substrate by a phosphatase. This reaction liberates a relatively insoluble naphthol derivative.[1] This intermediate product is then captured in a subsequent reaction to produce a visible marker at the precise location of the enzyme.[1] The detection can be colorimetric, through the coupling of the naphthol derivative with a diazonium salt to form a colored azo dye, or fluorometric, by measuring the inherent fluorescence of the liberated naphthol product.[1]

Core Principles of Detection

The detection of phosphatase activity using Naphthol AS phosphate substrates is a versatile technique that can be adapted for both qualitative and quantitative measurements. The choice between colorimetric and fluorometric detection depends on the desired sensitivity and the specific application.

Colorimetric Detection

In colorimetric assays, the phosphatase-catalyzed hydrolysis of Naphthol AS phosphate yields a naphthol derivative that, in the presence of a diazonium salt (e.g., Fast Red TR, Fast Blue BB), forms an intensely colored, insoluble azo dye precipitate at the site of enzymatic activity.[1] The intensity of the color produced is directly proportional to the amount of phosphatase activity.

Fluorometric Detection

Certain Naphthol AS derivatives, such as Naphthol AS-BI phosphate, are particularly suited for highly sensitive fluorometric assays.[1] The phosphate ester form of the substrate is typically non-fluorescent or weakly fluorescent.[1] Upon enzymatic cleavage of the phosphate group, the liberated naphthol product (e.g., Naphthol AS-BI) exhibits strong fluorescence.[1] The rate of increase in fluorescence is directly proportional to the enzyme concentration.[1]

Data Presentation: Properties of Naphthol AS Phosphate Derivatives

Different Naphthol AS phosphate derivatives exhibit varying specificities and characteristics, making them suitable for different applications. The selection of a particular derivative often depends on the target enzyme and the desired detection method.

| Parameter | Naphthol AS-MX Phosphate | Naphthol AS-BI Phosphate | Naphthol AS-TR Phosphate |

| Primary Target Enzyme | Alkaline Phosphatase (ALP) | Acid and Alkaline Phosphatase (ACP & ALP) | Acid and Alkaline Phosphatase (ACP & ALP) |

| Detection Method | Colorimetric, Fluorometric | Fluorometric, Colorimetric | Colorimetric |

| Hydrolysis Product | Naphthol AS-MX | Naphthol AS-BI | Naphthol AS-TR |

| Naphthol AS-BI Ex/Em (nm) | Not Applicable | 405/515 | Not Applicable |

| Common Applications | Histochemistry, Western Blotting, ELISA | Fluorometric assays, Histochemistry | Histochemistry |

Note: Specific kinetic parameters such as Km and kcat values for Naphthol AS phosphate derivatives are not consistently reported in publicly available literature and are best determined empirically for the specific enzyme and assay conditions being used. For comparison, the Km of bovine intestinal alkaline phosphatase for the common substrate p-nitrophenyl phosphate is approximately 1.5 x 10-3 M.

Experimental Protocols

Colorimetric Assay for Acid Phosphatase Activity

This protocol is adapted from methods utilizing a naphthyl phosphate substrate and a diazonium salt for color development.

Materials:

-

Substrate Stock Solution: α-Naphthylphosphate solution.

-

Color Reagent: Fast Red TR salt solution.

-

Buffer: Citrate (B86180) buffer (pH 5.3).

-

Stop Solution: (Optional, depending on kinetic or endpoint measurement).

-

Sample: Serum or other biological samples.

-

L-Tartrate Solution: For differentiating prostatic acid phosphatase.

Procedure:

-

Reagent Preparation:

-

Prepare the substrate and Fast Red TR solutions in the citrate buffer according to the manufacturer's instructions. A typical concentration for α-Naphthylphosphate is 12 mmol/L and for Fast Red TR is 1.6 mmol/L.[2]

-

-

Assay Setup:

-

For total acid phosphatase activity, pipette the reaction buffer (containing substrate and Fast Red TR) into a cuvette or microplate well.

-

To determine non-prostatic acid phosphatase, prepare a separate reaction mixture containing L-tartrate, which inhibits the prostatic isoenzyme.[2]

-

-

Enzymatic Reaction:

-

Warm the reaction mixture to the desired temperature (e.g., 37°C).

-

Add the sample to the reaction mixture and mix gently.

-

-

Measurement:

Fluorometric Assay for Alkaline Phosphatase Activity

This protocol is based on the use of Naphthol AS-BI phosphate as a fluorogenic substrate.

Materials:

-

Substrate Stock Solution: Naphthol AS-BI phosphate dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Tris buffer (e.g., 0.1 M, pH 9.0).

-

Enzyme Standard: Purified alkaline phosphatase of known activity.

-

Sample: Cell lysates, tissue homogenates, or other biological samples.

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of Naphthol AS-BI phosphate in the assay buffer. The optimal concentration should be determined empirically but is often in the low millimolar range.

-

-

Standard Curve:

-

Prepare a series of dilutions of the alkaline phosphatase standard in the assay buffer.

-

-

Assay Setup:

-

Pipette the substrate solution into microplate wells.

-

Add the standards and samples to their respective wells.

-

-

Enzymatic Reaction:

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C), protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity at appropriate time points using a fluorometer with excitation at approximately 405 nm and emission at approximately 515 nm.

-

The rate of fluorescence increase is proportional to the alkaline phosphatase activity in the sample.

-

Visualizations

Caption: Enzymatic hydrolysis of Naphthol AS phosphate.

Caption: Colorimetric detection workflow.

Caption: Fluorometric detection workflow.

Conclusion

Naphthol AS phosphate disodium salt and its derivatives are invaluable tools for the sensitive and specific detection of phosphatase activity. Their versatility allows for both colorimetric and fluorometric applications, catering to a wide range of research and diagnostic needs. By understanding the core principles and following optimized protocols, researchers can effectively utilize these substrates to quantify phosphatase activity and visualize its localization in various biological samples. The choice of a specific Naphthol AS derivative should be guided by the target enzyme, the required sensitivity, and the available instrumentation.

References

The Multifaceted Role of Naphthol AS Phosphate Derivatives in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthol AS phosphate (B84403) and its derivatives have emerged as versatile tools in biochemical and biomedical research. Initially recognized for their utility as chromogenic and fluorogenic substrates for phosphatases, their applications have expanded into the realm of targeted cancer therapy. This guide provides an in-depth overview of the core applications of these compounds, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Naphthol AS Phosphate Derivatives as Phosphatase Substrates

A primary application of Naphthol AS phosphate derivatives is in the detection and quantification of phosphatase activity, such as alkaline phosphatase (ALP) and acid phosphatase (ACP). The fundamental principle involves the enzymatic hydrolysis of the phosphate group from the naphthol derivative. The resulting product can then be detected colorimetrically or fluorometrically.

Mechanism of Action in Phosphatase Assays

The enzymatic reaction liberates a relatively insoluble naphthol derivative. This intermediate can be coupled with a diazonium salt (e.g., Fast Red Violet LB, Fast Blue BB) to produce an intensely colored azo dye at the site of enzyme activity. Alternatively, some hydrolyzed naphthol derivatives are inherently fluorescent, allowing for a fluorometric readout. This mechanism is foundational to techniques like histochemistry, immunohistochemistry (IHC), and enzyme-linked immunosorbent assays (ELISA).[1]

Quantitative Data for Selected Derivatives

The choice of a specific Naphthol AS phosphate derivative can be tailored to the experimental needs, such as targeting a specific phosphatase isoform or optimizing for a particular detection method.

| Derivative | Application | Enzyme Target | Quantitative Parameters |

| Naphthol AS-BI phosphate | Fluorogenic Substrate | Acid and Alkaline Phosphatases | Hydrolyzed product (Naphthol AS-BI) Ex/Em: 405/515 nm[2] |

| Quantitative Histochemistry | Intestinal Alkaline Phosphatase | Apparent Km: 0.81 +/- 0.43 mM (apical), 0.82 +/- 0.261 mM (basal) | |

| Selective Substrate | Tartrate-Resistant Acid Phosphatase (TRAP) Isoform 5b | Assay conditions for specificity: pH 6.3, 2.5 mmol/l substrate, 25 U/ml heparin[3] | |

| Naphthol AS-MX phosphate | Chromogenic Substrate | Leukocyte Alkaline Phosphatase (LAP) | Used in qualitative demonstration of LAP activity[4] |

| 1-Naphthyl phosphate | Fluorogenic Substrate | Alkaline Phosphatase | Km = 345.9 µM |

Experimental Protocols

Protocol 1: Tartrate-Resistant Acid Phosphatase (TRAP) Staining of Osteoclasts using Naphthol AS-BI Phosphate

This protocol is adapted for the visualization of osteoclasts in fixed cell cultures.

Materials:

-

Phosphate Buffered Saline (PBS)

-

4% Formaldehyde in PBS

-

Naphthol AS-BI phosphate solution: 10 mg/mL in Dimethylformamide (stable for ~2 weeks at 4°C)

-

Veronal buffer: 1.17g Sodium Acetate Anhydrous, 2.94g Veronal (sodium barbiturate) in 100ml dH2O, pH 10.1

-

Acetate buffer: 0.82g Sodium Acetate Anhydrous in 100ml dH2O, pH adjusted to 5.2 with 0.6% glacial acetic acid

-

Acetate buffer with 100mM Sodium Tartrate

-

Pararosaniline solution

-

4% Sodium Nitrite solution

Procedure:

-

Rinse the cell culture with PBS.

-

Fix the cells with 4% Formaldehyde for 5 minutes at room temperature.

-

Rinse the cells with PBS.

-

Prepare Staining Solution A: In a glass test tube, mix:

-

150 µl of Naphthol-AS-BI-phosphate solution

-

750 µl of Veronal buffer

-

900 µl of Acetate buffer

-

900 µl of Acetate buffer with 100mM Sodium Tartrate

-

-

Prepare Staining Solution B: In a separate glass test tube, mix:

-

120 µl of Pararosaniline solution

-

120 µl of 4% Sodium Nitrite solution (prepare fresh, do not vortex)

-

-

Combine and filter (0.45 µm) Solution A and Solution B to create the final staining solution.

-

Incubate the cells with the staining solution for 50-60 minutes at 37°C.

-

Rinse the cells twice with PBS.

-

Add 200 µl of 70% ethanol to each well for storage.

-

Store the plate at 4°C.

Visualization: TRAP-positive cells, such as osteoclasts, will appear bright red.

Protocol 2: General Indirect ELISA using an Alkaline Phosphatase-Conjugated Secondary Antibody

This protocol outlines the general steps for an indirect ELISA, which can be adapted for use with a Naphthol AS phosphate derivative as the substrate for the alkaline phosphatase conjugate.

Materials:

-

Carbonate-Bicarbonate buffer (pH 9.6) for coating

-

Phosphate Buffered Saline (PBS)

-

Washing buffer (PBS with 0.05% Tween 20, PBS-T)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Antigen solution

-

Primary antibody

-

Alkaline phosphatase-conjugated secondary antibody

-

Naphthol AS phosphate substrate solution (e.g., Naphthol AS-MX phosphate with a suitable diazonium salt)

-

Stop solution (e.g., 3 M NaOH)

-

Microtiter plates

-

Microtiter plate reader

Procedure:

-

Antigen Coating:

-

Dilute the antigen to an appropriate concentration in carbonate-bicarbonate buffer.

-

Add 200 µl of the antigen solution to each well of a microtiter plate.

-

Incubate for 30 minutes at 37°C or overnight at 4°C.

-

Remove the coating solution and wash the plate three times with PBS-T.

-

-

Blocking:

-

Add 200 µl of blocking buffer to each well to block non-specific binding sites.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate three times with PBS-T.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in PBS-T to the optimal concentration.

-

Add 200 µl of the diluted primary antibody to each well.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with PBS-T.

-

-

Secondary Antibody Incubation:

-

Dilute the alkaline phosphatase-conjugated secondary antibody in PBS-T.

-

Add 200 µl of the diluted secondary antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with PBS-T.

-

-

Substrate Development:

-

Prepare the Naphthol AS phosphate substrate solution according to the manufacturer's instructions.

-

Add 200 µl of the substrate solution to each well.

-

Incubate at room temperature for a set amount of time (e.g., 30 minutes), allowing for color development.

-

-

Stopping and Reading:

-

(Optional) Add 50 µl of stop solution to each well.

-

Read the absorbance at the appropriate wavelength using a microtiter plate reader.

-

Naphthol AS Phosphate Derivatives as Inhibitors in Cancer Research

Recent research has unveiled a novel application for certain Naphthol AS phosphate derivatives as inhibitors of protein-protein interactions that are crucial for cancer cell proliferation and survival. These findings have opened new avenues for the development of targeted cancer therapies.

Inhibition of CREB-CBP and Myb-p300 Signaling Pathways

Two key signaling pathways that are often dysregulated in cancer are the CREB-CBP and Myb-p300 pathways. The transcription factors CREB (cAMP response element-binding protein) and c-Myb require interaction with the coactivators CBP (CREB-binding protein) and its paralog p300 to drive the expression of genes involved in cell growth and survival.

-

Naphthol AS-TR phosphate has been identified as an inhibitor of the CREB-CBP interaction.[1]

-

Naphthol AS-E phosphate has been shown to disrupt the interaction between c-Myb and the KIX domain of p300/CBP.[5][6]

Quantitative Data for Inhibitory Activity

| Derivative | Target Interaction | Cell Line | IC50 / GI50 |

| Naphthol AS-TR phosphate | CREB-CBP | NCI-H1734 (Lung Adenocarcinoma) | IC50 = 3.701 µM[1] |

| Naphthol AS-E phosphate | Myb-KIX (p300) | In vitro assay | IC50 ≈ 30 µM[5][7] |

| CREB-mediated gene transcription | HEK 293T | IC50 = 2.29 µM | |

| Cell Growth Inhibition | A549 (Lung Cancer) | GI50 = 16.52 µM | |

| MCF-7 (Breast Cancer) | GI50 = 14.12 µM | ||

| MDA-MB-231 (Breast Cancer) | GI50 = 14.28 µM | ||

| MDA-MB-468 (Breast Cancer) | GI50 = 11.22 µM |

Signaling Pathway and Experimental Workflow Diagrams

Figure 1: Experimental workflow for TRAP staining.

Figure 2: Inhibition of the Myb-p300 interaction by Naphthol AS-E phosphate.

Figure 3: Inhibition of the CREB-CBP interaction by Naphthol AS-TR phosphate.

Conclusion

The derivatives of Naphthol AS phosphate represent a versatile and powerful class of chemical tools for life science research. Their utility as phosphatase substrates is well-established, enabling sensitive and specific detection of enzyme activity in a variety of contexts. The more recent discovery of their ability to inhibit key protein-protein interactions in cancer-related signaling pathways highlights their potential for the development of novel therapeutics. This guide provides a foundational understanding of these applications, offering both the theoretical background and practical protocols to aid researchers in leveraging these compounds in their own work. Further exploration into the structure-activity relationships of these derivatives will undoubtedly lead to the development of even more potent and specific probes and inhibitors in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. NAPHTHOL AS-BS PHOSPHATE | 10019-03-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Naphthol AS-E Phosphate Inhibits the Activity of the Transcription Factor Myb by Blocking the Interaction with the KIX Domain of the Coactivator p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Naphthol AS Phosphate Disodium Salt and its Variants for Enzyme Histochemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Naphthol AS phosphate (B84403) disodium (B8443419) salt and its common variants used as substrates for the histochemical demonstration of acid and alkaline phosphatase activity. This document details their chemical properties, provides experimental protocols, and visualizes the workflows for their application in research and diagnostics.

Introduction to Naphthol AS Phosphates

Naphthol AS phosphates are a class of chromogenic substrates used to detect the activity of phosphatases, particularly acid and alkaline phosphatases, in tissue sections and cell preparations. The underlying principle of their use involves the enzymatic hydrolysis of the phosphate ester by the target phosphatase. This reaction releases an insoluble naphthol derivative that, in the presence of a diazonium salt, couples to form a highly colored, insoluble azo dye at the site of enzyme activity. The distinct chemical structures of the Naphthol AS variants can influence the color and characteristics of the final precipitate.

Physicochemical Properties of Naphthol AS Phosphate Variants

The term "Naphthol AS phosphate disodium salt" can refer to several related compounds. The choice of a specific variant can be critical for achieving desired results in an assay. The key properties of the most common variants are summarized below for easy comparison.

| Property | Naphthol AS Phosphate | Naphthol AS-MX Phosphate | Naphthol AS-TR Phosphate | Naphthol AS-BI Phosphate | Naphthol AS-GR Phosphate |

| CAS Number | 69815-54-9[1] | 96189-12-7[2][3][4][5] | 4264-93-1[6][7] | 530-79-0[8] or 207569-04-8 (hydrate)[9][10][11] | 100929-51-9[12] |

| Molecular Formula | C₁₇H₁₂NNa₂O₅P[1] | C₁₉H₁₆NNa₂O₅P[2][4][5] | C₁₈H₁₃ClNNa₂O₅P[6][7] | C₁₈H₁₃BrNNa₂O₆P · xH₂O[9][10] | Not explicitly found |

| Molecular Weight | 387.23 g/mol [1] | 415.29 g/mol [2][3][4][5] | 435.71 g/mol [6][7] | 496.16 g/mol (anhydrous)[9][10] | Not explicitly found |

| Appearance | White to off-white powder[1] | White to off-white powder[4] | White to off-white powder | White to off-white powder[11] | Not explicitly found |

| Solubility in Water | 50 mg/mL, clear, light yellow[1] | 100 mg/mL, clear to hazy[2] | 50 mg/mL, clear, colorless to faintly yellow[6] | 50 mg/mL, clear, colorless to yellow[9] | Not explicitly found |

| Storage Temperature | -20°C[1] | -20°C[2] | -20°C[6] | -20°C[9] | Not explicitly found |

Experimental Protocols

The following are detailed methodologies for the use of Naphthol AS phosphate substrates in alkaline and acid phosphatase histochemical staining.

Alkaline Phosphatase Staining Protocol for Leukocytes

This protocol is adapted from the Sigma-Aldrich procedure for the semi-quantitative demonstration of alkaline phosphatase activity in leukocytes.[13]

Principle: Leukocyte alkaline phosphatase hydrolyzes Naphthol AS-MX phosphate. The liberated Naphthol AS-MX immediately couples with a diazonium salt (e.g., Fast Blue RR or Fast Violet B) to form an insoluble, visible pigment at the sites of enzyme activity.[13]

Reagents:

-

Naphthol AS-MX Phosphate Alkaline Solution

-

Fast Blue RR Salt or Fast Violet B Salt

-

Citrate Concentrated Solution

-

Mayer's Hematoxylin Solution

-

Acetone

-

Distilled or Deionized Water

Procedure:

-

Fixation: Gently fix blood or bone marrow films in a solution of 10% formalin in absolute methanol (B129727) for 30 seconds. Rinse gently with water.

-

Incubation Solution Preparation:

-

Dissolve one capsule of Fast Blue RR Salt or Fast Violet B Salt in 50 mL of distilled water.

-

Add 2 mL of Naphthol AS-MX Phosphate Alkaline Solution to the diazonium salt solution and mix.

-

-

Incubation:

-

Immerse the fixed slides in the incubation solution for 30 minutes at 18–26°C, protected from direct light.

-

Do not allow the slides to dry.

-

-

Rinsing: After incubation, rinse the slides thoroughly in deionized water for 2 minutes.

-

Counterstaining:

-

Place the slides in Mayer's Hematoxylin Solution for 10 minutes for a nuclear stain.

-

Rinse with water.

-

-

Mounting: An aqueous mounting medium should be used for coverslipping.

Expected Results: Sites of alkaline phosphatase activity will appear as blue or red granules, depending on the diazonium salt used.

Acid Phosphatase Staining Protocol for Frozen Tissue Sections

This protocol is a generalized procedure for the detection of acid phosphatase activity in snap-frozen tissue sections.

Principle: Acid phosphatase present in the tissue hydrolyzes a Naphthol AS phosphate substrate. The resulting naphthol derivative couples with a diazonium salt, such as hexazonium pararosaniline, to produce a red azo dye at the site of enzyme activity.[14][15]

Reagents:

-

Naphthol AS-BI phosphate

-

N,N-Dimethylformamide (DMF)

-

Acetate (B1210297) Buffer (0.1 M, pH 5.0)

-

Sodium Nitrite (B80452) Solution (4%)

-

Pararosaniline Solution

-

Methyl Green or other suitable counterstain

-

Aqueous mounting medium

Procedure:

-

Section Preparation: Cut 10-16 µm sections from snap-frozen tissue in a cryostat and mount them on coverslips or slides.

-

Fixation: Fix the sections in a cold fixative, such as a citrate-acetone-formaldehyde solution, for 30-60 seconds. Rinse with deionized water.

-

Incubation Solution Preparation:

-

Prepare the hexazonium pararosaniline by mixing equal parts of 4% sodium nitrite and a pararosaniline solution. Let it stand for 2 minutes.

-

Dissolve Naphthol AS-BI phosphate in a small amount of DMF.

-

Add the dissolved substrate to the acetate buffer, followed by the prepared hexazonium pararosaniline. The final solution should be clear.

-

-

Incubation:

-

Rinsing: Wash the sections with three exchanges of deionized water.[14][15]

-

Counterstaining: Counterstain with Methyl Green for 1-2 minutes, if desired.

-

Dehydration and Mounting: Dehydrate rapidly through a graded series of alcohols, clear in xylene, and mount with a synthetic mounting medium. Alternatively, for azo dyes that are sensitive to alcohol and xylene, mount directly with an aqueous medium after rinsing.[14][15]

Expected Results: Sites of acid phosphatase activity will be indicated by a red precipitate.

Visualized Workflows

The following diagrams illustrate the key experimental workflows described above.

Caption: Workflow for Alkaline Phosphatase Staining.

Caption: Workflow for Acid Phosphatase Staining.

Conclusion

This compound and its derivatives are indispensable tools in enzyme histochemistry, providing reliable and visually distinct localization of phosphatase activity. The selection of a specific Naphthol AS variant and the careful adherence to established protocols are crucial for obtaining accurate and reproducible results. This guide serves as a foundational resource for researchers and professionals in the field, enabling them to effectively utilize these substrates in their scientific endeavors.

References

- 1. Naphthol AS phosphate 69815-54-9 [sigmaaldrich.com]

- 2. Naphthol AS-MX phosphate phosphatasesubstrate 96189-12-7 [sigmaaldrich.com]

- 3. Naphthol AS-MX phosphate disodium salt_TargetMol [targetmol.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Naphthol AS-MX phosphate disodium salt | C19H16NNa2O5P | CID 18531110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorogenic, ≥99% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. Naphthol AS-TR phosphate disodium salt | C18H13ClNNa2O5P | CID 16219747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Naphthol AS-BI phosphate disodium salt | 530-79-0 [chemicalbook.com]

- 9. fluorogenic, ≥96.0% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. Naphthol AS-BI phosphate disodium salt hydrate [cogershop.com]

- 11. adipogen.com [adipogen.com]

- 12. scbt.com [scbt.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 15. Acid PO4 [neuromuscular.wustl.edu]

An In-depth Technical Guide to Naphthol AS Phosphate Disodium Salt Variants for Researchers and Drug Development Professionals

Introduction: Naphthol AS phosphate (B84403) disodium (B8443419) salts are a series of chromogenic substrates widely employed in enzyme histochemistry and other biochemical assays to detect the activity of acid and alkaline phosphatases. The enzymatic cleavage of the phosphate group from the naphthol derivative, followed by a coupling reaction with a diazonium salt, results in the formation of a colored azo dye at the site of enzyme activity. This guide provides a detailed overview of the technical specifications, experimental applications, and underlying biochemical principles of four common variants of Naphthol AS phosphate disodium salt.

Quantitative Data of this compound Variants

The following table summarizes the key quantitative data for four commonly used this compound derivatives. These variants differ in their substituent groups on the naphthol core, which influences their molecular weight and specific applications.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₇H₁₂NNa₂O₅P | 387.23 | 69815-54-9 |

| Naphthol AS-MX Phosphate Disodium Salt | C₁₉H₁₆NNa₂O₅P | 415.29 | 96189-12-7 |

| Naphthol AS-BI Phosphate Disodium Salt | C₁₈H₁₃BrNNa₂O₆P | 496.16 | 530-79-0 |

| Naphthol AS-TR Phosphate Disodium Salt | C₁₈H₁₃ClNNa₂O₅P | 435.71 | 4264-93-1 |

Experimental Protocols

Naphthol AS phosphate disodium salts are versatile substrates applicable in various techniques, including immunohistochemistry (IHC), in situ hybridization (ISH), and Western blotting. Below are detailed methodologies for their use.

Immunohistochemistry (IHC) Protocol for Phosphatase Detection

This protocol outlines the steps for detecting phosphatase activity in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene twice for 5 minutes each.

-

Rehydrate the sections by sequential immersion in 100% ethanol (B145695) (twice for 3 minutes), 95% ethanol (1 minute), 80% ethanol (1 minute), and finally, rinse with distilled water for at least 5 minutes.[1]

-

-

Antigen Retrieval (if necessary for co-staining):

-

For optimal antibody binding in co-staining protocols, perform heat-induced epitope retrieval. Immerse slides in a suitable buffer (e.g., 10 mM sodium citrate, pH 6.0, or 1 mM EDTA, pH 8.0) and heat in a steamer or water bath at 95-100°C for 20-40 minutes.[2]

-

Allow slides to cool to room temperature for 20 minutes.

-

-

Enzyme Activity Detection:

-

Prepare the substrate solution immediately before use. For alkaline phosphatase detection, dissolve the Naphthol AS phosphate variant and a diazonium salt (e.g., Fast Blue BB or Fast Red TR) in an alkaline buffer (e.g., 0.1 M Tris-HCl, pH 9.5). For acid phosphatase, use an acidic buffer (e.g., acetate (B1210297) buffer, pH 5.0).

-

Incubate the tissue sections with the substrate solution at room temperature for 15-60 minutes, or until the desired color intensity is achieved. Protect from light during incubation.

-

-

Counterstaining and Mounting:

-

Rinse the slides gently with distilled water.

-

Counterstain with a suitable nuclear stain, such as hematoxylin, for 30 seconds to 1 minute.

-

Rinse with water, dehydrate through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.

-

In Situ Hybridization (ISH) Protocol with Chromogenic Detection

This protocol describes the use of Naphthol AS phosphate for the chromogenic detection of alkaline phosphatase-labeled probes in whole-mount embryos or tissue sections.

-

Pre-hybridization and Hybridization:

-

Rehydrate fixed samples through a methanol/PBS series.

-

Permeabilize with Proteinase K.

-

Pre-hybridize in hybridization buffer.

-

Hybridize with the DIG- or FITC-labeled probe overnight at an appropriate temperature (e.g., 65°C).

-

-

Post-Hybridization Washes:

-

Perform stringent washes in SSC buffer to remove unbound probe.

-

-

Immunodetection:

-

Block with a suitable blocking solution (e.g., 8% sheep serum in PBS with 0.1% Tween-20) for at least 30 minutes.[3]

-

Incubate with an anti-DIG or anti-FITC antibody conjugated to alkaline phosphatase (AP) for 3-4 hours at room temperature or overnight at 4°C.[3]

-

Wash extensively with PBS containing 0.1% Tween-20.

-

-

Chromogenic Development:

-

Equilibrate the samples in an alkaline staining buffer (e.g., 0.1 M Tris-HCl pH 9.5, 0.1 M NaCl, 0.05 M MgCl₂, 0.1% Tween-20).

-

Prepare the staining solution by mixing Naphthol AS phosphate and a diazonium salt (e.g., Fast Blue BB) in the staining buffer.[3]

-

Incubate the samples in the staining solution in the dark until the desired blue/purple precipitate forms.

-

Stop the reaction by washing with PBS.

-

Visualizations

Workflow for Azo Dye Formation

The following diagram illustrates the enzymatic reaction and subsequent coupling that leads to the formation of a colored precipitate at the site of phosphatase activity.

Caption: Enzymatic conversion of Naphthol AS phosphate to a colored azo dye.

Role of Phosphatases in Cellular Signaling

This diagram provides a simplified overview of the role of phosphatases in regulating cellular signaling pathways, the principle underlying the use of Naphthol AS phosphate substrates for their detection.

Caption: Opposing actions of kinases and phosphatases in signal transduction.

References

Methodological & Application

Application Notes and Protocols: Naphthol AS Phosphate Disodium Salt Histochemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the histochemical localization of alkaline phosphatase (ALP) activity in tissue sections using Naphthol AS phosphate (B84403) disodium (B8443419) salt as a substrate. The described method is based on the simultaneous azo-coupling principle, which results in the formation of a highly colored, insoluble precipitate at the site of enzyme activity.

Principle of the Method

The histochemical demonstration of alkaline phosphatase activity using Naphthol AS phosphate is a widely used enzymatic method. The core of this technique lies in the enzymatic hydrolysis of the Naphthol AS phosphate substrate by alkaline phosphatase present in the tissue. This reaction liberates an insoluble naphthol derivative. In the presence of a diazonium salt (a coupler), the liberated naphthol derivative immediately couples to form a brightly colored, insoluble azo dye. The deposition of this dye at the sites of ALP activity allows for the microscopic visualization of the enzyme's distribution within the tissue architecture.[1]

The general reaction can be summarized as follows:

-

Enzymatic Hydrolysis: Naphthol AS phosphate + H₂O --(Alkaline Phosphatase)--> Naphthol AS + Orthophosphate

-

Azo-Coupling: Naphthol AS + Diazonium Salt --> Insoluble Azo Dye (colored precipitate)

This simultaneous coupling method is crucial for achieving precise localization of the enzyme, as the reaction product is captured as it is formed, minimizing diffusion artifacts.[2][3][4]

Applications

This protocol is applicable for the localization of alkaline phosphatase activity in a variety of research and diagnostic settings, including:

-

Immunohistochemistry (IHC): As a detection system for ALP-conjugated antibodies.[1]

-

In Situ Hybridization (ISH): For the visualization of ALP-labeled probes.

-

General Histochemistry: To study the distribution and activity of endogenous alkaline phosphatase in various tissues and cell types.[2][5]

Experimental Protocols

I. Tissue Preparation

Proper tissue preparation is critical for the preservation of both enzyme activity and cellular morphology. The recommended method for this protocol is the use of frozen sections.

A. Specimen Requirements:

-

Fresh tissue, snap-frozen in liquid nitrogen or isopentane (B150273) pre-cooled in liquid nitrogen.[2]

-

Store frozen tissue blocks at -80°C until sectioning.

B. Sectioning:

-

Equilibrate the frozen tissue block to the cryostat temperature.

-

Cut cryostat sections at a thickness of 5-10 µm.

-

Mount the sections onto pre-cleaned, charged microscope slides (e.g., Superfrost Plus).

-

Slides can be stored at -80°C for short periods, but fresh sections are recommended for optimal results.

C. Fixation:

-

Before staining, allow the slides to warm to room temperature for approximately 30 minutes.

-

Fix the sections in ice-cold acetone (B3395972) for 5-10 minutes.[1][2]

-

Allow the slides to air dry completely for at least 30 minutes before proceeding with the staining protocol.[1]

II. Reagent Preparation

Prepare all solutions fresh on the day of use.

| Reagent | Component | Concentration/Amount |

| Tris-HCl Buffer (0.2 M, pH 8.7-9.2) | Tris Base | 2.42 g |

| Distilled Water | 100 ml | |

| 0.1 M Hydrochloric Acid (HCl) | Adjust to desired pH | |

| Naphthol AS Phosphate Substrate Stock | Naphthol AS-MX Phosphate | 5 mg |

| N,N-Dimethylformamide (DMF) | 0.25 ml | |

| Incubation Medium (Working Solution) | Tris-HCl Buffer | 25 ml |

| Distilled Water | 25 ml | |

| Naphthol AS Phosphate Substrate Stock | 0.25 ml | |

| Diazonium Salt (e.g., Fast Red Violet LB Salt, Fast Blue RR Salt) | 30 mg | |

| Counterstain | Mayer's Hematoxylin | Ready-to-use solution |

| Mounting Medium | Aqueous Mounting Medium (e.g., Glycergel) | Ready-to-use solution |

Note on Diazonium Salts: The choice of diazonium salt will determine the color of the final precipitate. Fast Red Violet LB produces a brilliant red color, while Fast Blue RR yields a blue to black precipitate.[1][4]

III. Staining Procedure

-

Prepare the Incubation Medium by mixing the components as listed in the table above. Ensure the diazonium salt is fully dissolved. The solution should be clear to slightly yellow.[1]

-

Filter the Incubation Medium into a Coplin jar immediately before use.

-

Immerse the fixed and dried slides in the Incubation Medium.

-

Incubate at room temperature (18-26°C) or 37°C for 15-60 minutes.[1][6] The optimal incubation time should be determined empirically for each tissue type. Protect the slides from direct light during incubation.

-

After incubation, rinse the slides thoroughly in several changes of distilled water for 2-3 minutes to stop the reaction.

-

(Optional) Counterstain with Mayer's Hematoxylin for 1-2 minutes to visualize cell nuclei.

-

Rinse gently in distilled water.

-

Mount the coverslip using an aqueous mounting medium. Do not dehydrate with alcohol and xylene , as the azo dye product is often soluble in organic solvents.[1]

IV. Expected Results

-

Sites of Alkaline Phosphatase Activity: A distinct, brightly colored precipitate (e.g., red with Fast Red Violet LB, blue/black with Fast Blue RR) will be observed at the locations of enzyme activity.

-

Nuclei (if counterstained): Blue.

-

Background: Should be clear or very pale yellow.

Data Presentation

| Parameter | Recommended Range/Value | Notes |

| Tissue Section Thickness | 5-10 µm | Thicker sections may lead to higher background staining. |

| Fixation Time | 5-10 minutes in ice-cold acetone | Prolonged fixation can inactivate the enzyme. |

| Substrate Concentration | Naphthol AS-MX Phosphate: ~0.1 mg/ml in working solution | |

| Diazonium Salt Concentration | ~0.6 mg/ml (e.g., 30 mg in 50 ml) | The exact amount may vary depending on the specific diazonium salt used. |

| Incubation Temperature | 18-37°C | Higher temperatures will increase the reaction rate but may also increase background.[6] |

| Incubation Time | 15-60 minutes | Optimal time should be determined by microscopic examination of the slides during incubation. |

| pH of Incubation Medium | 8.7-9.2 | Alkaline pH is crucial for the activity of alkaline phosphatase. |

Mandatory Visualizations

Signaling Pathway: Enzymatic Reaction and Azo-Coupling

Caption: The two-stage process of Naphthol AS phosphate histochemistry.

Experimental Workflow

Caption: Workflow for alkaline phosphatase histochemistry.

References

- 1. Burstone's Staining Protocol for Alkaline Phosphatase on Frozen Tissue Sections - IHC WORLD [ihcworld.com]

- 2. Immunohistochemistry Enzyme Alkaline Phosphatase (AP) Staining Protocol - IHC WORLD [ihcworld.com]

- 3. Enzyme histochemical demonstration of alkaline phosphatase activity in plastic-embedded tissues using a Gomori-based cerium-DAB technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 5. Problems inherent in obtaining the alkaline phosphatase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: Naphthol AS Phosphate for Alkaline Phosphatase Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaline phosphatase (ALP) is a hydrolase enzyme responsible for removing phosphate (B84403) groups from various molecules, including nucleotides, proteins, and alkaloids. The enzyme's activity is a key indicator in numerous biological processes and a diagnostic marker for various diseases. Naphthol AS phosphate, along with its derivatives, serves as a crucial chromogenic substrate for the histochemical and cytochemical localization of ALP activity. This method, often referred to as the simultaneous coupling method, provides sensitive and specific visualization of ALP activity in tissues and cells.[1][2]

The fundamental principle involves the enzymatic hydrolysis of Naphthol AS phosphate by ALP at an alkaline pH, which liberates an insoluble naphthol derivative.[2] This intermediate product is then immediately coupled with a diazonium salt present in the incubation medium to form a highly colored, insoluble azo dye precipitate at the site of enzyme activity.[2][3] This technique is widely applied in various research fields, including immunology, bone biology, and stem cell research, for the identification and characterization of cells and tissues expressing ALP.[1]

Principle of the Reaction

The staining process is a two-step enzymatic reaction. First, alkaline phosphatase cleaves the phosphate group from the Naphthol AS phosphate substrate. The resulting naphthol derivative then couples with a diazonium salt to form a visible precipitate.

Caption: Chemical reaction for ALP staining using Naphthol AS phosphate.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for preparing solutions and performing alkaline phosphatase staining using Naphthol AS phosphate and its derivatives, compiled from various protocols.

Table 1: Reagent Concentrations and pH

| Reagent | Concentration | pH | Source |

| Naphthol AS-MX Phosphate Alkaline Solution | 0.25% (w/v) | 8.6 | [3] |

| Naphthol AS-BI Phosphate in AMPD buffer | 4mg/mL in 2mol/L AMPD buffer | 9.5 | [4] |

| Alkaline Phosphatase Substrate Solution | N/A | 9.2-9.8 | [5] |

| Sodium Barbital Solution | 0.1 M | N/A | [6] |

| Incubation Buffer (for muscle tissue) | N/A | 9.2 | [7] |

| Incubation Buffer (for embryonic stem cells) | N/A | 9.0-9.6 | [1] |

Table 2: Incubation and Fixation Parameters

| Sample Type | Fixation | Incubation Time | Incubation Temperature | Source |

| Leukocytes (blood/bone marrow films) | Gentle fixation | 30 minutes | 18–26°C | [3] |

| Striated Muscle (snap frozen) | None (snap frozen tissue) | 60 minutes | Room Temperature | [6] |

| Cultured Cells (e.g., ESCs) | 4% Paraformaldehyde for 10-15 min or specific staining solution for 3 min | 15-20 minutes | Room Temperature | [1] |

| Embryonic Stem (ES) Cells | 4% Paraformaldehyde for 1-2 minutes | 15 minutes | Room Temperature | [4] |

Experimental Protocols

Below are detailed protocols for alkaline phosphatase staining in different biological samples.

Protocol 1: Staining of Leukocytes in Blood or Bone Marrow Films

Materials:

-

Naphthol AS-MX Phosphate Alkaline Solution (e.g., Sigma-Aldrich, Cat. No. 855-20 ml)

-

Fast Blue RR Salt or Fast Violet B Salt

-

Distilled or Deionized Water

-

Mayer's Hematoxylin Solution (for counterstaining)

-

Citrate Concentrated Solution

-

Coplin staining jars

-

Microscope slides with fixed blood or bone marrow films

Workflow:

Caption: Workflow for ALP staining of leukocytes.

Procedure:

-

Preparation of Diazonium Salt Solution: Dissolve the contents of one capsule of Fast Blue RR Salt or Fast Violet B Salt in distilled water.[3]

-

Preparation of Alkaline-Dye Mixture: To the diazonium salt solution, add 2 ml of Naphthol AS-MX Phosphate Alkaline Solution and mix well.[3]

-

Incubation: Immerse the slides with the fixed smears into the freshly prepared alkaline-dye mixture in a Coplin staining jar. Incubate for 30 minutes at 18–26°C, protecting the slides from direct light.[3]

-

Rinsing: After incubation, remove the slides and rinse them thoroughly with deionized water for 2 minutes. Do not allow the slides to dry.[3]

-

Counterstaining: Place the slides in Mayer's Hematoxylin Solution for 10 minutes to stain the nuclei.[3]

-

Final Rinse and Mounting: Rinse the slides with water. For a blue nuclear stain, a substitute can be used for 2 minutes. Mount the slides with an aqueous mounting medium.[3]

-

Evaluation: Examine the slides under a microscope. Sites of alkaline phosphatase activity will appear as blue or red granules, depending on the diazonium salt used.[3]

Protocol 2: Staining of Snap-Frozen Muscle Tissue

Materials:

-

Snap-frozen human striated muscle tissue

-

Cryostat

-

Superfrost Plus Microscope Slides

-

Sodium Barbital

-

Sodium α-naphthyl acid phosphate

-

Fast Blue RR salt

-

Glacial Acetic Acid

-

Glycerogel or other aqueous mounting medium

-

Coplin staining jars

Procedure:

-

Sectioning: Cut 10-16 µm thick sections from the snap-frozen muscle biopsy using a cryostat. Mount the sections onto Superfrost Plus Microscope Slides.[6]

-

Drying and Rehydration: Allow the sections to air-dry for at least one hour (overnight is preferable). Rehydrate the sections with deionized water for approximately 10 minutes before staining.[6]

-

Preparation of Incubation Solution:

-

Prepare a 0.1 M Sodium Barbital Solution.[6]

-

Prepare the incubating solution by mixing the Sodium Barbital Solution with sodium α-naphthyl acid phosphate and Fast Blue RR salt.

-

-

Incubation: Place the slides in the incubating solution in a Coplin staining jar and incubate for 60 minutes at room temperature.[6]

-

Washing: Wash the slides with three changes of tap or deionized water.[6]

-

Acetic Acid Treatment: Place the slides in 1% Acetic Acid for 10 minutes.[6]

-

Final Rinse and Mounting: Rinse the slides with 2 to 3 changes of deionized water. Mount with an aqueous medium like Glycerogel.[6]

-

Evaluation: Sites of alkaline phosphatase activity will appear as a fine black/dark-blue precipitate.[6][7]

Protocol 3: Staining of Cultured Cells (e.g., Embryonic Stem Cells)

Materials:

-

Cultured cells in 6-well plates or other culture vessels

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% Paraformaldehyde in PBS)

-

Alkaline phosphatase staining solution (azo-coupling method)

-

Nuclear counterstain (e.g., Nuclear Fast Red or Methyl Green)

-

Wet box for incubation

Procedure:

-

Cell Preparation: Aspirate the culture medium from the cells and wash three times with PBS.[1]

-

Fixation: Add the fixative (e.g., 4% paraformaldehyde) and incubate for 10-15 minutes, or use a specific alkaline phosphatase staining solution with a fixative for 3 minutes. Wash with PBS.[1] Note: Over-fixation (longer than 2 minutes with 4% PFA) can inactivate the enzyme.[4]

-

Staining: Add the prepared alkaline phosphatase staining solution (azo-coupling method) to cover the cells. Place the culture vessel in a wet box and incubate for 15-20 minutes at room temperature, protected from light.[1][4]

-

Washing: Aspirate the staining solution and wash the cells with PBS.[1]

-

Counterstaining: Add a nuclear counterstain like Nuclear Fast Red or Methyl Green and incubate for 3-5 minutes.[1]

-

Final Wash and Imaging: Wash the cells three times with PBS and photograph under a microscope.[1] Undifferentiated embryonic stem cells will stain positive (e.g., red or blue depending on the substrate), while differentiated cells will be weakly positive or negative.[1][4]

Troubleshooting

-

Weak or No Staining:

-

Inactive Enzyme: Ensure the sample has not been over-fixed, as this can inactivate alkaline phosphatase.[4] A negative control can be prepared by immersing a fixed smear in boiling water for 1 minute to inactivate the enzyme.[3]

-

Incorrect Temperature: The reaction temperature should be maintained between 18–26°C for leukocyte staining, as lower temperatures can decrease scores and higher temperatures can cause a marked increase in activity.[3]

-

Substrate/Reagent Issues: Use freshly prepared staining solutions. Ensure reagents are stored correctly; for instance, some kits require storage at -20°C and protection from light.[1]

-

-

Non-specific Staining or High Background:

-

Inadequate Rinsing: Ensure thorough rinsing steps to remove excess reagents.